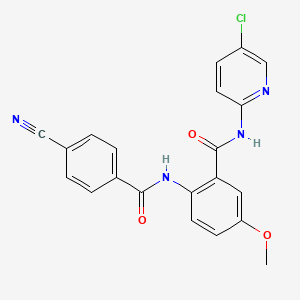

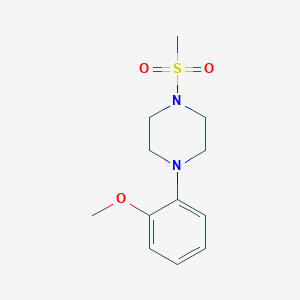

4-(5-Formylpyridin-2-yl)benzonitrile

Descripción general

Descripción

“4-(5-Formylpyridin-2-yl)benzonitrile” is a chemical compound with the molecular formula C13H8N2O . It is a type of substituted pyridine .

Synthesis Analysis

The synthesis of substituted pyridines, such as “this compound”, has been reported in several studies . A ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines via the remodeling of 3-formyl (aza)indoles/benzofurans has been developed .Molecular Structure Analysis

The molecular structure of “this compound” has been analyzed in several studies . The geometrical parameters, molecular electrostatic potential (MEP), and frontier molecular orbital (FMO) analysis of the titled compound are also presented .Chemical Reactions Analysis

The chemical reactions involving “this compound” have been studied . The study reports a ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines via the remodeling of 3-formyl (aza)indoles/benzofurans .Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” include its molecular formula (C13H8N2O), structure, melting point, boiling point, density, and toxicity .Aplicaciones Científicas De Investigación

Synthesis and Chemical Properties

Regioselective Synthesis : 4-(5-Formylpyridin-2-yl)benzonitrile plays a role in the regioselective synthesis of formylpyrido benzoxazoles. This synthesis process involves reactions with Vilsmeier reagent and sequential chlorination and formylation steps (Li et al., 2009).

Electrochemiluminescent Devices : This compound has been used in the synthesis of ruthenium polypyridyl complexes containing aryltetrazolate ligands, showing potential for electrochemiluminescent (ECL) devices (Stagni et al., 2006).

Liquid Crystalline Behavior : It is involved in creating luminescent benzonitriles with potential as mesogens, showing varied liquid crystalline phases and good blue emitting material properties (Ahipa et al., 2014).

Electrocyclic Reactions : In certain reactions, compounds like this compound undergo electrocyclic rearrangements, which have been characterized and studied for their potential in various chemical applications (Pal et al., 2000).

Nonlinear Optical (NLO) Applications : Selected molecules based on derivatives of this compound have shown promise in NLO applications, exhibiting significant responses in experimental and computational studies (Mydlova et al., 2020).

Biological Applications and Studies

Antimicrobial and Antifungal Activities : Derivatives of this compound have been synthesized and evaluated for their antimicrobial and antifungal activities, with some showing significant effectiveness (Abd El-Meguid, 2014).

Cancer Cell Inhibition : Compounds derived from reactions involving this compound have been studied for their antitumor activity, showing potential in inhibiting cancer cell growth (Bera et al., 2021).

DNA Binding Studies : The compound has been part of studies examining its ability to bind with DNA, contributing to understanding its potential in medicinal chemistry (Rusnac et al., 2019).

Liquid Crystal Properties : The introduction of a semi-fluorinated side chain and a lateral polar group to derivatives of this compound impacts their mesomorphic properties, making them suitable for study in liquid crystal applications (Mori et al., 2011).

Catalysis and Chemical Reactions : It's been utilized in studies exploring the catalysis of C–H cyanation, providing insights into such reactions and potential applications in synthetic chemistry (Zhou et al., 2017).

Mecanismo De Acción

Target of Action

It is postulated that the compound might interact with biological molecules such as proteins and nucleic acids .

Mode of Action

The precise mode of action of 4-(5-Formylpyridin-2-yl)benzonitrile remains partially understood. It is postulated that the interaction between the carbonyl group and the pyridine ring with biological molecules, such as proteins and nucleic acids, plays a vital role .

Propiedades

IUPAC Name |

4-(5-formylpyridin-2-yl)benzonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8N2O/c14-7-10-1-4-12(5-2-10)13-6-3-11(9-16)8-15-13/h1-6,8-9H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XUBUOQQRPNAWKW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C#N)C2=NC=C(C=C2)C=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-hydroxy-2,2-dimethyl-4H-benzo[d][1,3]dioxin-4-one](/img/structure/B3126002.png)

![8-Methoxy-2-[2-(3-nitrophenyl)vinyl]quinoline](/img/structure/B3126016.png)

![benzyl N-[2-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]carbamate](/img/structure/B3126034.png)

![4-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]benzonitrile](/img/structure/B3126038.png)